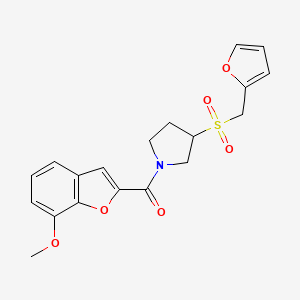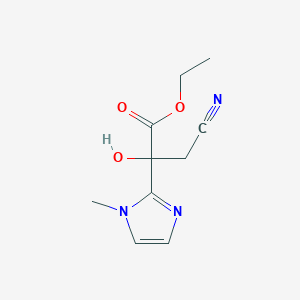
ethyl 3-cyano-2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, ethyl 3-cyano-2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)propanoate, is a molecule that contains several functional groups, including an ester, a cyano group, and an imidazole ring. This structure suggests potential for a variety of chemical reactions and biological activities. The imidazole ring, in particular, is a feature present in many biologically active molecules and pharmaceuticals.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, as seen in the preparation of ethyl 4-[(1-hydroxy-1-methyl)ethyl]-2-propyl-1H-imidazole-5-carboxylate, which was synthesized from butanoic acid and o-phenylenediamine using microwave-irradiation, oxidation, esterification, and the Grignard reaction with an overall yield of 32.2% . Similarly, the synthesis of compounds with an imidazole ring can involve the use of diazo compounds and cycloaddition reactions, as demonstrated in the synthesis of CF3-substituted pyrazoles .
Molecular Structure Analysis
The molecular structure of related compounds can be determined using techniques such as 1H-NMR spectroscopy and X-ray crystallography. For instance, the crystal structure of (Z)-ethyl 2-cyano-2-(3H-quinazoline-4-ylidene) acetate was determined to be in a primitive monoclinic cell with specific cell dimensions . Quantum chemical calculations, such as density functional theory, can also be used to predict geometrical parameters and vibrational wavenumbers, which can be compared with experimental data for validation .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their functional groups and molecular interactions. Intramolecular hydrogen bonding, as observed in the quinazoline derivatives, can affect the stability and conformation of the molecule . The presence of electron-withdrawing or electron-donating substituents can also influence the reactivity and stability of the compounds, as seen in the cycloaddition reactions of ethyl 2-diazo-3,3,3-trifluoropropanoate .
Applications De Recherche Scientifique
Synthesis and Transformations
A study by Jasiński et al. (2008) explored the synthesis of new optically active 1H-imidazole 3-oxides with a substituted acetate group at N(1) as the chiral unit. These compounds were derived from reactions involving α-(hydroxyimino) ketones, α-amino acid methyl esters, and formaldehyde, highlighting the versatility of imidazole derivatives in synthesizing optically active compounds. Selected examples of these N-oxides could be transformed into 2,3-dihydro-1H-imidazole-2-thione derivatives via a 'sulfur-transfer reaction', and the reduction of a histidine derivative yielded optically active 2,3-bis(imidazolyl)propanoate, indicating the potential for creating bioactive molecules with specified chirality (Jasiński, M., Mlostoń, G., Linden, A., & Heimgartner, H., 2008).
Another study focused on the interaction of 1, 2-diaminoimidazole with ethoxymethylene-containing derivatives, leading to the synthesis of various ethyl esters and propanedinitrile derivatives. This work demonstrates the chemical reactivity of imidazole derivatives towards creating complex molecules, which can be a stepping stone for further functionalization and application in material science or medicinal chemistry (Dmitry, Y., Vandyshev, Khidmet, S., Shikhaliyev, A., Potapov, 2015).
Chemical Reactivity and Properties
The reactivity of imidazole N-oxides with ethyl acrylate, discussed by Mlostoń et al. (2012), highlights the unexpected course of reactions leading to 3-hydroxyacrylates and 1H-imidazol-2-yl-substituted acrylates. This study provides insights into the complex reaction pathways imidazole derivatives can undergo, revealing their potential for synthesizing novel organic compounds with unique properties (Mlostoń, G., Urbaniak, K., Wojciechowska, A., Linden, A., & Heimgartner, H., 2012).
Applications in Organic Synthesis
Vijayakrishna et al. (2008) synthesized double hydrophilic block copolymers based on imidazolium-based ionic liquid (IL) monomers. This study showcases the application of imidazole derivatives in polymer science, specifically in the synthesis of polymers with potential applications in drug delivery, membrane technology, and as smart materials responsive to environmental changes (Vijayakrishna, K. et al., 2008).
Propriétés
IUPAC Name |
ethyl 3-cyano-2-hydroxy-2-(1-methylimidazol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-3-16-9(14)10(15,4-5-11)8-12-6-7-13(8)2/h6-7,15H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYCGJKFZMDCPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC#N)(C1=NC=CN1C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



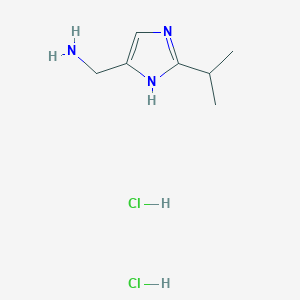
![2-(2,5-Dimethylphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2554113.png)

![N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2554116.png)
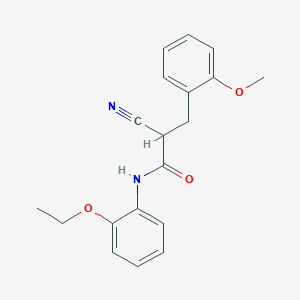

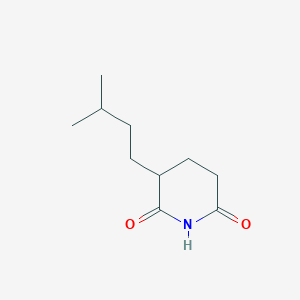
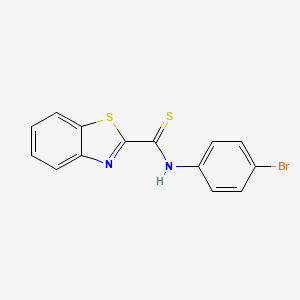
![Methyl 4-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]benzoate](/img/structure/B2554123.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2554125.png)
